An In-depth Technical Guide to the Synthesis and Properties of N,N-dimethylformamide Hydrochloride
An In-depth Technical Guide to the Synthesis and Properties of N,N-dimethylformamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and properties of N,N-dimethylformamide hydrochloride, a versatile reagent in organic chemistry. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise, actionable data and methodologies.
Introduction
N,N-dimethylformamide (DMF) is a widely utilized polar aprotic solvent in both industrial and laboratory settings.[1][2][3] Its high dielectric constant and ability to dissolve a wide array of organic and inorganic compounds make it an invaluable medium for chemical reactions.[4] The basic nature of the carbonyl oxygen in DMF allows it to react with strong acids like hydrochloric acid (HCl) to form the corresponding salt, N,N-dimethylformamide hydrochloride.[4] This salt is a key intermediate and reagent in several important organic transformations, most notably the Vilsmeier-Haack reaction for the formylation of aromatic compounds.[4][5]
Synthesis of N,N-dimethylformamide (DMF)
The industrial production of N,N-dimethylformamide is primarily achieved through two main routes.
One-Step Process: Direct Carbonylation of Dimethylamine
In the direct synthesis method, dimethylamine is reacted with carbon monoxide in the presence of a catalyst, typically sodium methoxide in methanol.[6][7] This process is favored for its efficiency and high purity product.[7]
A representative industrial-scale synthesis involves the continuous reaction of dimethylamine and carbon monoxide at elevated temperature (110–150°C) and pressure (1.5–2.5 MPa).[6] The crude product, a mixture of DMF and methanol, is then purified by distillation to yield DMF with a purity of approximately 99.9%.[6]
Two-Step Process: From Methyl Formate and Dimethylamine
This method involves the initial synthesis of methyl formate from carbon monoxide and methanol under high pressure. The purified methyl formate is then reacted with dimethylamine at a lower pressure and a temperature of 80–100°C.[6] The resulting mixture of DMF and methanol is subsequently purified by distillation.[6]
A historical laboratory-scale synthesis, first reported in 1893, involves the distillation of a mixture of dimethylamine hydrochloride and potassium formate.[5]
Synthesis of N,N-dimethylformamide Hydrochloride
The formation of N,N-dimethylformamide hydrochloride is a straightforward acid-base reaction between N,N-dimethylformamide and hydrogen chloride. The lone pair of electrons on the carbonyl oxygen atom of DMF acts as a proton acceptor.[4]
General Reaction Scheme
Caption: General reaction for the synthesis of N,N-dimethylformamide hydrochloride.
Experimental Protocol
Materials:
-
N,N-dimethylformamide (anhydrous)
-
Hydrogen chloride (gas or a solution in a non-protic solvent like diethyl ether or dioxane)
-
Anhydrous diethyl ether (or another suitable non-protic solvent for precipitation)
Procedure:
-
In a fume hood, dissolve anhydrous N,N-dimethylformamide in a minimal amount of anhydrous diethyl ether in a flask equipped with a magnetic stirrer and a gas inlet tube.
-
Cool the solution in an ice bath.
-
Slowly bubble dry hydrogen chloride gas through the stirred solution. Alternatively, add a solution of HCl in diethyl ether dropwise.
-
A white precipitate of N,N-dimethylformamide hydrochloride will form.
-
Continue the addition of HCl until no further precipitation is observed.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to remove residual solvent.
Characterization: The resulting solid can be characterized by melting point determination, and spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Properties of N,N-dimethylformamide and its Hydrochloride Salt
Physical Properties
The physical properties of N,N-dimethylformamide are well-documented. Data for N,N-dimethylformamide hydrochloride is less commonly reported in standard chemical literature, with some properties being computed rather than experimentally determined.
| Property | N,N-dimethylformamide (DMF) | N,N-dimethylformamide hydrochloride |
| Molecular Formula | C₃H₇NO | C₃H₈ClNO |
| Molecular Weight | 73.09 g/mol [8] | 109.55 g/mol |
| Appearance | Colorless liquid[8] | White solid (expected) |
| Melting Point | -61 °C[8] | Not available (experimental) |
| Boiling Point | 153 °C at 760 mmHg[8] | Decomposes (expected) |
| Density | 0.949 g/mL at 20°C[6] | Not available |
| Solubility in Water | Miscible[1][8] | Miscible[4] |
| Solubility in Organic Solvents | Miscible with most common organic solvents; slightly soluble in aliphatic hydrocarbons.[6][8] | Soluble in polar solvents; solubility in non-polar solvents is expected to be low. |
Spectroscopic Properties
The protonation of the carbonyl oxygen in N,N-dimethylformamide to form the hydrochloride salt results in significant changes in its spectroscopic characteristics.
¹H NMR of N,N-dimethylformamide: At room temperature, the ¹H NMR spectrum of DMF shows three distinct signals. Due to the partial double bond character of the C-N bond, rotation is restricted, making the two methyl groups chemically non-equivalent.[5][9]
-
δ 8.02 ppm (s, 1H): Formyl proton.[9]
-
δ 2.97 ppm (s, 3H): Methyl protons (one group).[9]
-
δ 2.88 ppm (s, 3H): Methyl protons (second group).[9] At elevated temperatures (around 130°C), the two methyl signals coalesce into a single signal due to rapid rotation around the C-N bond.[9]
¹H NMR of N,N-dimethylformamide hydrochloride: Upon protonation of the carbonyl oxygen, the electron density around the formyl proton and the methyl groups is altered, leading to downfield shifts. Specific spectral data for the isolated salt is not readily available, but studies of DMF in acidic solutions provide insight into these changes.
¹³C NMR of N,N-dimethylformamide: The ¹³C NMR spectrum of DMF also reflects the presence of two distinct methyl groups at room temperature.
-
δ ~162 ppm: Carbonyl carbon.
-
δ ~36 ppm: Methyl carbon.
-
δ ~31 ppm: Methyl carbon.
¹³C NMR of N,N-dimethylformamide in Acidic Solution: Studies of DMF in aqueous sulfuric acid show that the predominant protonated species is the O-protonated amide. This is evidenced by the observation of a doublet for the methyl signal in the ¹³C NMR spectrum across a wide range of acidities.[10]
IR Spectrum of N,N-dimethylformamide: The IR spectrum of DMF is characterized by a strong absorption band for the carbonyl (C=O) stretch.
-
~1675 cm⁻¹: C=O stretching vibration. This frequency is lower than that of a typical ketone due to the resonance with the nitrogen lone pair, which imparts partial double bond character to the C-N bond and single bond character to the C=O bond.[5]
IR Spectrum of N,N-dimethylformamide hydrochloride: Upon protonation of the carbonyl oxygen, the C=O bond order is expected to increase, leading to a shift of the carbonyl stretching frequency to a higher wavenumber. Additionally, a broad absorption band corresponding to the O-H stretch of the protonated carbonyl group would be expected in the region of 2400-3300 cm⁻¹. Detailed experimental spectra for the isolated salt are not readily available in the searched literature.
Applications in Synthesis
N,N-dimethylformamide hydrochloride is a key precursor to the Vilsmeier reagent, which is widely used in organic synthesis.
The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a method for the formylation of electron-rich aromatic compounds. The reaction involves the use of a Vilsmeier reagent, which is generated in situ from N,N-dimethylformamide and an activating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. The initial step in the formation of the Vilsmeier reagent is the protonation of the DMF carbonyl oxygen, which is facilitated by the presence of an acid or an acid chloride.[4]
Caption: Workflow of the Vilsmeier-Haack reaction.
Safety and Handling
N,N-dimethylformamide is classified as a flammable liquid and is harmful if inhaled or in contact with skin. It can cause serious eye irritation and is suspected of causing cancer and may damage fertility or the unborn child.[11] It is important to handle DMF in a well-ventilated fume hood and to wear appropriate personal protective equipment, including gloves and safety glasses.[11] N,N-dimethylformamide hydrochloride, as an acidic salt, should be handled with similar precautions, avoiding contact with skin and eyes.
Conclusion
N,N-dimethylformamide hydrochloride is a readily synthesized and important intermediate in organic chemistry. Its properties are directly related to the protonation of the parent N,N-dimethylformamide molecule. A thorough understanding of its synthesis, properties, and reactivity is crucial for its effective application in research and development, particularly in the context of formylation reactions and other electrophilic substitutions. While much of the available data pertains to its precursor, this guide consolidates the known information on the hydrochloride salt to aid researchers in its synthesis and use.
References
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- 2. researchgate.net [researchgate.net]
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- 5. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 6. Dimethylformamide - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. Dimethylformamide | HCON(CH3)2 | CID 6228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. 13C nuclear magnetic resonance spectra of NN-dimethylformamide in aqueous acid solution. Evidence for predominant O-protonation at all acidities - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. N,N-Dimethylformamide CAS 68-12-2 | 100397 [merckmillipore.com]
